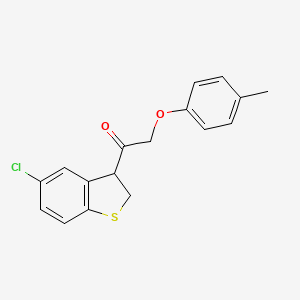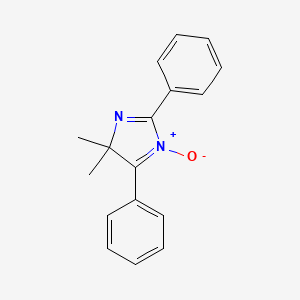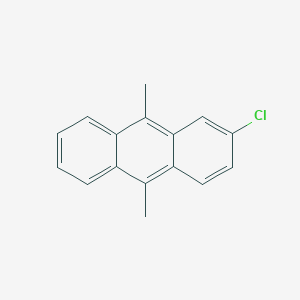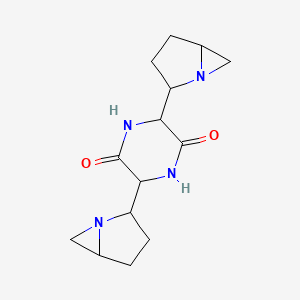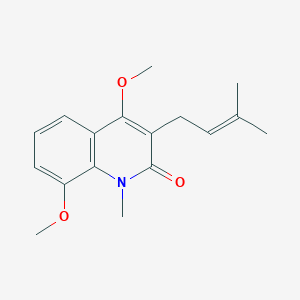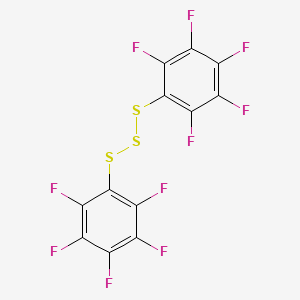
Bis(pentafluorophenyl)trisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl)trisulfane is an organosulfur compound characterized by the presence of three sulfur atoms and two pentafluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)trisulfane typically involves the reaction of pentafluorophenyl lithium with elemental sulfur. The reaction is carried out under controlled conditions to ensure the formation of the trisulfane compound. The general reaction scheme is as follows:
2C6F5Li+3S→(C6F5)2S3+2LiS
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial production would also consider factors such as cost, availability of reagents, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)trisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and disulfides.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pentafluorophenyl derivatives.
Applications De Recherche Scientifique
Bis(pentafluorophenyl)trisulfane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of bis(pentafluorophenyl)trisulfane involves its interaction with various molecular targets. The compound’s reactivity is largely due to the presence of the sulfur atoms, which can form bonds with other elements and compounds. The pentafluorophenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentafluorophenyl)disulfane: Contains two sulfur atoms instead of three.
Tris(pentafluorophenyl)borane: Contains boron instead of sulfur and has different reactivity and applications.
Uniqueness
Bis(pentafluorophenyl)trisulfane is unique due to the presence of three sulfur atoms, which imparts distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
52082-75-4 |
|---|---|
Formule moléculaire |
C12F10S3 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)trisulfanyl]benzene |
InChI |
InChI=1S/C12F10S3/c13-1-3(15)7(19)11(8(20)4(1)16)23-25-24-12-9(21)5(17)2(14)6(18)10(12)22 |
Clé InChI |
WAWDZKHAORKCNL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)SSSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
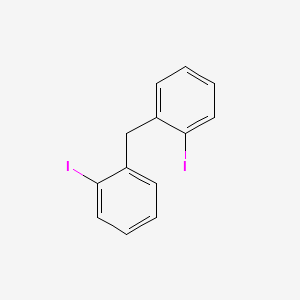

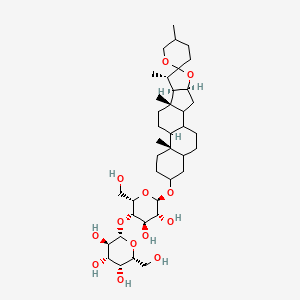

![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
![(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14661487.png)
